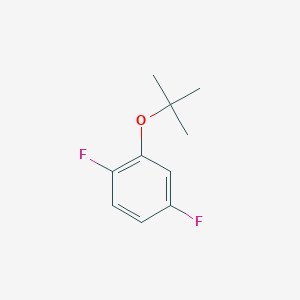![molecular formula C14H26O2 B13689683 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a tert-butyl group attached to the oxygen atom. The presence of the spiro linkage and the tert-butyl group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol typically involves the reaction of a suitable precursor with tert-butyl hydroperoxide in the presence of a catalyst. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes a Baeyer-Villiger oxidation to form the desired spirocyclic lactone. This lactone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Baeyer-Villiger oxidation processes, followed by reduction steps. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to different alcohols or hydrocarbons.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
Uniqueness
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
9-tert-butyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11-12,15H,4-10H2,1-3H3 |
Clave InChI |
LBALLYYHQDKCDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2(CC1)CC(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)




![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)






